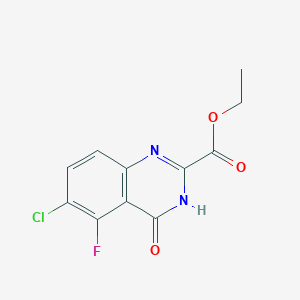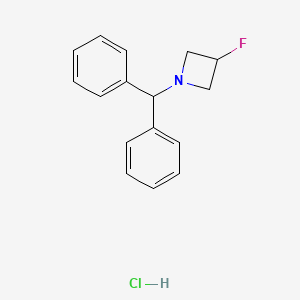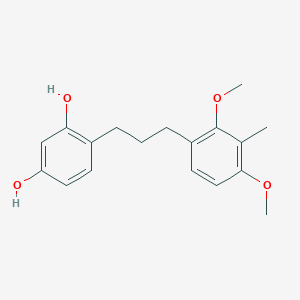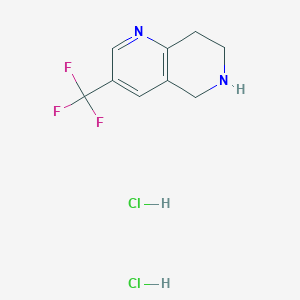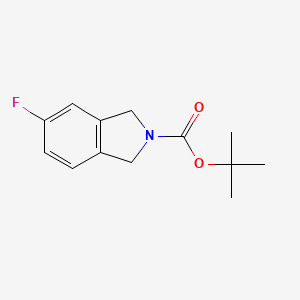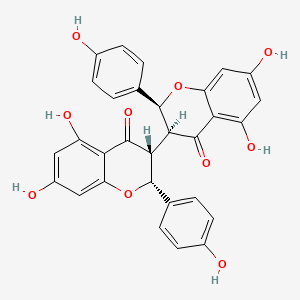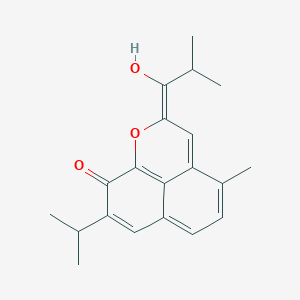
Prionoid C
Übersicht
Beschreibung
Prionoid C is a synthetic compound that has been developed as a potential therapeutic agent for a variety of conditions, including neurological and psychiatric disorders. This compound is a small molecule that acts on the prion protein, which is a key component of the central nervous system. This compound has been found to have a variety of biochemical and physiological effects, and its potential therapeutic applications are being explored in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Prionoid C and Its Transcellular Spread
This compound, a term associated with certain protein aggregates, has been studied for its ability to spread from cell to cell, similar to prions. This has implications for understanding complex diseases, particularly how these aggregates can be released from cells and invade neighboring cells, thereby propagating the disease. Studies suggest that a variety of intracellular proteins, including this compound, can form pathological aggregates, which can then infect neighboring cells, impacting our understanding of disease progression and cell biology (Aguzzi & Rajendran, 2009).
This compound in Bacteria and Amyloidosis
Research has also delved into the dynamics of transmission of amyloid proteinopathy, such as that caused by this compound, in bacterial models. This study provides insights into the vertical transmission of amyloidosis in bacteria, exploring how different amyloid aggregates, including those similar to this compound, can affect bacterial populations. The study highlights the role of certain chaperones in the propagation of these aggregates, which has significant implications for understanding the biology of intracellular amyloid proteinopathies (Gasset-Rosa et al., 2014).
Historical Context of Prion Diseases and this compound
A historical overview of prion diseases provides context for the emergence of this compound. This includes the description of various prion diseases and the development of the prion hypothesis. Prionoids, including this compound, extend this concept to other neurodegenerative diseases caused by misfolded proteins, offering a broader perspective on the pathogenesis of these conditions (Liberski, 2012).
This compound and Neurodegeneration
The propagation of amyloidogenic proteins, such as this compound, plays a key role in neurodegenerative diseases. While these proteins share characteristics with prions, they also exhibit fundamental differences, such as the absence of endogenous template requirement for propagation. The review discusses how the propagation of prionoids like this compound fits into the broader context of systemic dysfunction observed in Alzheimer's and Parkinson's diseases, offering a new perspective on neurodegeneration (Kara, Marks, & Aguzzi, 2018).
Prionoids and Beneficial Functions
Interestingly, prion-like particles, including this compound, have been found to support not only pathological but also beneficial functions. This underscores the versatility of these aggregates in various biological contexts. The study discusses the differences between prions and prion-like aggregates and explores the roles of such aggregates beyond disease pathogenesis (Hafner Bratkovič, 2017).
This compound and Cancer Development
The potential role of this compound in cancer development has also been examined. Studies indicate that certain proteins, like p53, have prion-like characteristics, and their aggregation in cancer cells suggests a possible link between prionoids and cancer progression. This research provides insights into the role of protein aggregates in diseases beyond neurodegeneration (Forget, Tremblay, & Roucou, 2013).
This compound in Neurodegenerative Diseases
A growing body of evidence suggests that prionoid behaviors are central to various neurodegenerative diseases. Common elements in the pathogenesis of diseases like Alzheimer's, Parkinson's, and ALS have been linked to this compound. This emphasizes the importance of understanding these proteins in the context of disease progression, extending beyond the affected neurons to glial cells and processes (Wells, Brennan, Keon, & Saksena, 2019).
This compound and Other Prion-Related Phenomena
The database PrionHome provides a comprehensive collection of prion-related sequences, including those relevant to prionoid phenomena like this compound. This resource offers a valuable tool for researching prion and prionoid proteins, aiding experimental studies and advancing our understanding of prion biology (Harbi et al., 2012).
Synthesis of Prionoid Compounds
The synthesis of prionoid compounds, such as prionoid E, highlights the chemical aspect of prionoid research. Understanding the chemical synthesis of these compounds can contribute to the development of new therapeutic agents and deepen our understanding of prionoid biology (Deng et al., 2011).
Prionoids in Neurodegenerative Disorders
A study on prions and prion-like prionoids in neurodegenerative disorders discusses the shared aspects of prions and prionoids in diseases such as Alzheimer's and Parkinson's. It raises questions about the transmissibility of certain prionoid strains, contributing to our understanding of the mechanisms underlying these disorders (Verma, 2016).
Prion Protein and Prion Disease
Research on prion protein and prion disease provides insight into the physiological roles of prion protein and its involvement in prion diseases, including those related to this compound. This knowledge is crucial for understanding a broad spectrum of neurodegenerative conditions and developing therapeutic strategies (Zhu & Aguzzi, 2021).
Cytotoxic Activity of Prionoids
The study of cytotoxic activity in certain prionoids, including this compound, provides insights into the potential medicinal applications of these compounds. Understanding their cytotoxic properties against various cell lines can inform drug development and therapeutic applications (Chang et al., 2005).
Wirkmechanismus
Target of Action
The primary target of Prionoid C is the cellular prion protein (PrPC) . PrPC is a normal cellular protein that can be converted into a pathogenic, misfolded isoform . This conversion is a key event in the pathogenesis of prion diseases .
Mode of Action
This compound, similar to the scrapie prion protein (PrPSc), acts as an infectious template that recruits and converts normal cellular PrPC into its pathogenic, misfolded isoform . This process is known as prion replication and propagation . The conversion involves a conformational transition where the α-helices of PrPC transform into β-sheets to form pathological PrPSc .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of PrPC into PrPSc, which is a key event in the pathogenesis of prion diseases . This conversion disrupts the normal function of PrPC and leads to the accumulation of PrPSc, which can have neurotoxic effects .
Pharmacokinetics
It is known that the propagation of prpSc, and thus the action of this compound, can be influenced by various factors such as the concentration of PrPC and the presence of other interacting molecules .
Result of Action
The result of this compound’s action is the accumulation of pathogenic, misfolded PrPSc in the brain . This accumulation can lead to neurodegenerative disorders, characterized by neuronal loss, vacuolation, and activation of astrocytes and microglia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other disease-associated proteins, such as amyloid β (Aβ), tau, and α-synuclein, can affect the prion-like spread of PrPSc . Additionally, the host genome, which encodes PrP, can also influence the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Future studies on prion protein and prion disease will deepen our understanding of the pathogenesis of a broad spectrum of neurodegenerative conditions . There is an increasing body of evidence suggesting that other pathogenic proteins such as Aβ and tau can propagate in vivo and in vitro in a prion-like mechanism .
Eigenschaften
IUPAC Name |
(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYKWVCBJEWAS-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


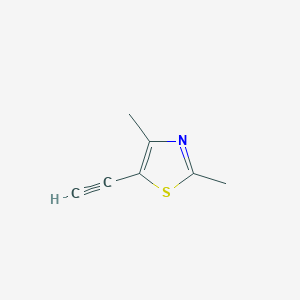
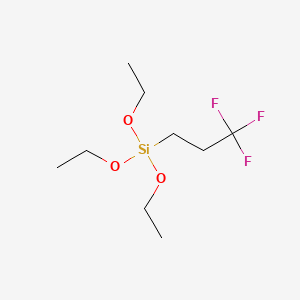
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)
